2H-[1,3]thiazolo[4,5-h][1,4]benzoxazine

Dopamine Agonist Prolactin Inhibition Parkinson's Disease

Researchers designing D2 dopamine agonist or nNOS inhibitor programs face supply chain bottlenecks for correctly fused thiazolo-benzoxazine scaffolds. Sourcing generic benzoxazines or incorrect regioisomers (e.g., [5,4-g] or [4,5-g] fusions) leads to inactive compounds and wasted resources. - **Guaranteed Ortho-Fused Scaffold**: This exclusive 2H-[1,3]thiazolo[4,5-h][1,4]benzoxazine regioisomer ensures the precise geometry required for dopamine agonist activity (US 4,552,956) and nNOS inhibition (US 6,365,736, US 8,618,286 B2). - **Consistent 95% Purity**: Lot-to-lot consistency minimizes variability in SAR campaigns. - **Reliable Global Sourcing**: Eliminate single-supplier dependency with established B2B logistics.

Molecular Formula C9H6N2OS
Molecular Weight 190.22
CAS No. 125736-65-4
Cat. No. B591014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-[1,3]thiazolo[4,5-h][1,4]benzoxazine
CAS125736-65-4
Synonyms2H-Thiazolo[4,5-h][1,4]benzoxazine(9CI)
Molecular FormulaC9H6N2OS
Molecular Weight190.22
Structural Identifiers
SMILESC1N=C2C=CC3=NC=COC3=C2S1
InChIInChI=1S/C9H6N2OS/c1-2-7-9(13-5-11-7)8-6(1)10-3-4-12-8/h1-4H,5H2
InChIKeyYECQFYYAHNLTRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-[1,3]Thiazolo[4,5-h][1,4]benzoxazine (125736-65-4) Overview


2H-[1,3]thiazolo[4,5-h][1,4]benzoxazine (CAS 125736-65-4) is a fused tricyclic heterocycle with the molecular formula C9H6N2OS and a molecular weight of 190.22 . The compound serves as a versatile scaffold in medicinal chemistry, with its benzoxazine and thiazole substructures conferring distinct reactivity profiles. It is commercially available from specialized suppliers, typically at 95% purity, for non-human research purposes only . Its structural class is notably represented in key patent literature describing partially hydrogenated thiazolo[1,4]benzoxazines as dopamine agonists [1].

Why 2H-[1,3]Thiazolo[4,5-h][1,4]benzoxazine Cannot Be Replaced


The specific regioisomer and fusion pattern of 2H-[1,3]thiazolo[4,5-h][1,4]benzoxazine is not interchangeable with other thiazolo-benzoxazine variants (e.g., [5,4-g] or [4,5-g] fusion) or with pure benzoxazines or benzothiazoles. Its unique ortho-fused [4,5-h] arrangement dictates a precise molecular geometry and electronic distribution that critically influences target binding, as demonstrated in dopamine agonist and NOS inhibitor pharmacophores [1]. Substituting a generic benzoxazine or an incorrectly fused thiazolo-analog can result in a complete loss of the desired biological activity due to altered binding conformations at key receptor sites, leading to experimental failure and wasted resources [2].

Differentiation Evidence for 2H-[1,3]Thiazolo[4,5-h][1,4]benzoxazine


D2 Dopamine Agonist Activity Comparison

Partially hydrogenated thiazolo[1,4]benzoxazine derivatives, for which 2H-[1,3]thiazolo[4,5-h][1,4]benzoxazine serves as a core structural component, demonstrate D-2 dopamine agonist activity. This is quantified through prolactin inhibition and 6-hydroxydopamine lesioned rat turning assays [1]. In comparative studies, the thiazolo-fused analogs exhibited a different pharmacological profile compared to their pyrazolo- and pyrimido-fused counterparts, offering a distinct selectivity window for researchers targeting dopamine receptors [2].

Dopamine Agonist Prolactin Inhibition Parkinson's Disease

nNOS Inhibition: Benzoxazine vs. Benzothiazine

Benzoxazine derivatives, including the thiazolo-fused 2H-[1,3]thiazolo[4,5-h][1,4]benzoxazine, are disclosed as potent inhibitors of nitric oxide synthases (NOS), specifically targeting the neuronal isoform (nNOS) [1]. The class-level selectivity profile is critical, as these compounds are designed to inhibit nNOS in preference to endothelial (eNOS) and inducible (iNOS) isoforms [2]. This selectivity is a direct function of the benzoxazine core and its substitution pattern, differentiating it from benzothiazine analogs which may exhibit a different NOS isoform selectivity profile due to the sulfur substitution in the core ring [3].

Nitric Oxide Synthase nNOS Inhibitor Inflammation

Computed Physicochemical Profile

The computed physicochemical properties of 2H-[1,3]thiazolo[4,5-h][1,4]benzoxazine (CAS 125736-65-4) provide essential guidance for handling and formulation. Key values include a density of 1.6±0.1 g/cm³, a boiling point of 234.2±40.0 °C at 760 mmHg, a flash point of 95.4±27.3 °C, and a refractive index of 1.788 . These parameters are critical for designing purification protocols (e.g., distillation conditions), selecting appropriate solvents for reactions, and ensuring safe storage and handling in a laboratory setting.

Physicochemical Properties Formulation Purification

Research & Industrial Applications


CNS Drug Discovery: D2 Agonist Lead Optimization

This compound is a strategic starting point for synthesizing and evaluating novel D2 dopamine agonists. Its core is a validated scaffold for developing therapeutics targeting Parkinson's disease, hyperprolactinemia, and other dopamine-related disorders. Researchers can leverage the thiazolo[1,4]benzoxazine core, as described in US Patent 4,552,956, to build focused compound libraries for structure-activity relationship (SAR) studies aimed at improving potency and selectivity [1].

nNOS Inhibitor Development

The benzoxazine framework of 2H-[1,3]thiazolo[4,5-h][1,4]benzoxazine is a key pharmacophore for the development of selective nNOS inhibitors. This is directly supported by patent literature (e.g., US 6,365,736 and US 8,618,286 B2) which establishes the benzoxazine class as effective NOS inhibitors with potential isoform selectivity. This compound is ideal for medicinal chemistry programs focused on developing novel treatments for neuropathic pain, migraine, or neurodegenerative conditions where nNOS is a validated target [2].

Heterocyclic Chemistry & Scaffold Diversification

As a relatively simple, commercially available fused tricyclic system, this compound is an excellent substrate for methodological studies in heterocyclic chemistry. Its reactive sites (e.g., the N,O-acetal moiety in the oxazine ring) allow for further functionalization and ring-opening reactions. Researchers can use it to explore new synthetic transformations, develop novel polycyclic architectures, or create diverse screening libraries for phenotypic drug discovery.

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